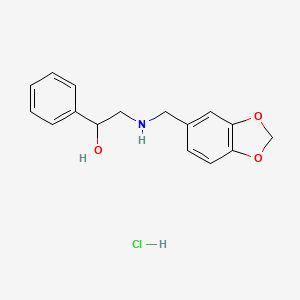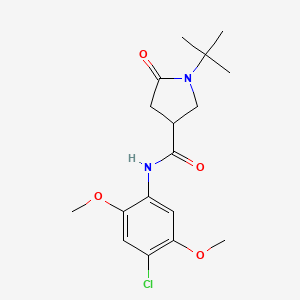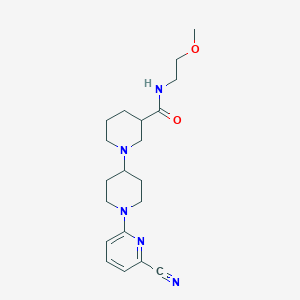
2-(1,3-Benzodioxol-5-ylmethylamino)-1-phenylethanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Benzodioxol-5-ylmethylamino)-1-phenylethanol;hydrochloride is a synthetic compound that belongs to the class of cathinones Cathinones are a group of compounds that are structurally related to the naturally occurring alkaloid cathinone, found in the khat plant
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-5-ylmethylamino)-1-phenylethanol;hydrochloride typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole group is introduced through a reaction involving a suitable precursor, such as catechol, with formaldehyde and an acid catalyst.
Amination: The benzodioxole intermediate is then reacted with an amine, such as methylamine, under controlled conditions to form the desired amine derivative.
Formation of the Phenylethanol Moiety: The phenylethanol group is introduced through a Grignard reaction or a similar method, where a phenylmagnesium bromide reacts with an appropriate aldehyde or ketone.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzodioxol-5-ylmethylamino)-1-phenylethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of other complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Studied for its potential therapeutic effects, including its use as a psychoactive agent and its potential in treating certain neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethylamino)-1-phenylethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3.ClH/c18-14(13-4-2-1-3-5-13)10-17-9-12-6-7-15-16(8-12)20-11-19-15;/h1-8,14,17-18H,9-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOTWOBHRHFTKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCC(C3=CC=CC=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxamide](/img/structure/B5384345.png)
![4-[(2-chlorophenyl)methoxy]-3,5-dimethoxybenzaldehyde](/img/structure/B5384348.png)
![N-[(2-methylphenyl)(4-pyridinyl)methyl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B5384355.png)
![[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl](phenyl)methanone](/img/structure/B5384358.png)
![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-{[1-(methoxymethyl)cyclobutyl]carbonyl}octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5384365.png)
![N-(1-cyclopropylethyl)-7-(pyridin-3-ylacetyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5384366.png)
![5-[(3-fluorophenoxy)methyl]-N-(2-hydroxy-2-phenylethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5384372.png)

![N-[(Z)-1-(2,4-dimethoxyphenyl)ethylideneamino]-4-ethoxybenzamide](/img/structure/B5384385.png)

![4-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N,N-dimethylpiperazine-1-carboxamide](/img/structure/B5384409.png)
![4-benzyl-3-ethyl-1-[(5-ethyl-2-pyridinyl)methyl]-1,4-diazepan-5-one](/img/structure/B5384410.png)
